molecular formula C14H7Cl3FN B13089570 4-Fluoro-5-(2,3,4-trichlorophenyl)indole

4-Fluoro-5-(2,3,4-trichlorophenyl)indole

Cat. No.: B13089570
M. Wt: 314.6 g/mol
InChI Key: OKXXHXWTJZKSQZ-UHFFFAOYSA-N
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Description

4-Fluoro-5-(2,3,4-trichlorophenyl)indole is a synthetic compound belonging to the indole family, characterized by the presence of a fluorine atom at the 4th position and a trichlorophenyl group at the 5th position of the indole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-(2,3,4-trichlorophenyl)indole typically involves the functionalization of the indole ring. One common method includes the electrophilic fluorination of indole derivatives using reagents such as trifluoromethyl hypofluorite (CF3OF) or cesium fluoroxysulfate (CsOSO3F) . The reaction conditions often require low temperatures and specific solvents to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available indole precursors. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-5-(2,3,4-trichlorophenyl)indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Fluoro-5-(2,3,4-trichlorophenyl)indole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and trichlorophenyl groups enhance its binding affinity and selectivity towards these targets. The compound may modulate various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 5-Fluoro-4-(2,4,6-trichlorophenyl)indole
  • 4-Fluoro-5-(2,4,5-trichlorophenyl)indole-3-acetonitrile

Comparison: Compared to similar compounds, 4-Fluoro-5-(2,3,4-trichlorophenyl)indole exhibits unique properties due to the specific positioning of the fluorine and trichlorophenyl groups.

Properties

Molecular Formula

C14H7Cl3FN

Molecular Weight

314.6 g/mol

IUPAC Name

4-fluoro-5-(2,3,4-trichlorophenyl)-1H-indole

InChI

InChI=1S/C14H7Cl3FN/c15-10-3-1-7(12(16)13(10)17)8-2-4-11-9(14(8)18)5-6-19-11/h1-6,19H

InChI Key

OKXXHXWTJZKSQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1C3=C(C(=C(C=C3)Cl)Cl)Cl)F

Origin of Product

United States

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